4-fluoro-N-[2-[3-(hydroxymethyl)-5-methylpiperidin-1-yl]-2-oxoethyl]benzamide
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Overview
Description
4-fluoro-N-[2-[3-(hydroxymethyl)-5-methylpiperidin-1-yl]-2-oxoethyl]benzamide is a complex organic compound that features a fluorine atom, a piperidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-[3-(hydroxymethyl)-5-methylpiperidin-1-yl]-2-oxoethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction.
Attachment of the Fluorobenzamide Group: The final step involves coupling the piperidine derivative with a fluorobenzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-[3-(hydroxymethyl)-5-methylpiperidin-1-yl]-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid or aldehyde.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Replacement of the fluorine atom with other functional groups.
Scientific Research Applications
4-fluoro-N-[2-[3-(hydroxymethyl)-5-methylpiperidin-1-yl]-2-oxoethyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.
Pharmaceuticals: The compound may serve as a lead compound for the development of new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: It can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-[3-(hydroxymethyl)-5-methylpiperidin-1-yl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a therapeutic effect. The exact molecular pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[2-[3-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl]benzamide: Lacks the methyl group on the piperidine ring.
4-fluoro-N-[2-[3-(hydroxymethyl)-5-methylpiperidin-1-yl]-2-oxoethyl]aniline: Contains an aniline group instead of a benzamide group.
Uniqueness
4-fluoro-N-[2-[3-(hydroxymethyl)-5-methylpiperidin-1-yl]-2-oxoethyl]benzamide is unique due to the presence of the fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties. The combination of the piperidine ring and the benzamide group also provides a unique scaffold for drug development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-fluoro-N-[2-[3-(hydroxymethyl)-5-methylpiperidin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-11-6-12(10-20)9-19(8-11)15(21)7-18-16(22)13-2-4-14(17)5-3-13/h2-5,11-12,20H,6-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUTYFCQUKNNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CNC(=O)C2=CC=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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